molecular formula C11H12N2OS B14769121 5-(3-Ethoxyphenyl)thiazol-2-amine

5-(3-Ethoxyphenyl)thiazol-2-amine

Cat. No.: B14769121
M. Wt: 220.29 g/mol
InChI Key: GRVXOTQWAVLFKK-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted at the 5-position with a 3-ethoxyphenyl group and an amine group at the 2-position. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-(3-ethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2OS/c1-2-14-9-5-3-4-8(6-9)10-7-13-11(12)15-10/h3-7H,2H2,1H3,(H2,12,13)

InChI Key

GRVXOTQWAVLFKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CN=C(S2)N

Origin of Product

United States

Preparation Methods

The synthesis of 5-(3-Ethoxyphenyl)thiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-ethoxyaniline with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions typically include heating the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-(3-Ethoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for thiazole compounds.

Scientific Research Applications

5-(3-Ethoxyphenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their potential biological activities.

    Biology: This compound is studied for its potential antimicrobial, antifungal, and antiviral properties. It has shown promise in inhibiting the growth of various microorganisms.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, as well as its use in treating other diseases such as diabetes and neurodegenerative disorders.

    Industry: Thiazole derivatives, including this compound, are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of thiazol-2-amine derivatives are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key analogs:

Compound Name Substituent Position/Group Core Structure Molecular Weight Key Properties/Activities Reference
5-(3-Ethoxyphenyl)thiazol-2-amine 3-Ethoxy Thiazole 220.29 (calc) Hypothesized enhanced lipophilicity -
5-(4-Phenoxyphenyl)thiazol-2-amine 4-Phenoxy Thiazole 268.33 Not reported
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine 3-Methoxy Thiadiazole - High structural similarity (0.99)
5-(3-Ethylphenyl)thiazol-2-amine 3-Ethyl Thiazole 204.29 Purity ≥97% (commercial)

Key Observations :

  • Ethoxy vs. Methoxy : The ethoxy group (C₂H₅O) in this compound may confer greater metabolic stability compared to methoxy (CH₃O), as larger alkyl groups resist oxidative degradation .
  • Phenoxy vs. Ethoxy: The phenoxy group in 5-(4-Phenoxyphenyl)thiazol-2-amine introduces a bulky aromatic substituent, which could sterically hinder target interactions compared to the smaller ethoxy group .
  • Ethyl vs.
Heterocyclic Core Modifications

Replacing the thiazole core with other heterocycles significantly alters bioactivity:

Compound Name Core Structure Key Functional Groups Reported Activity Reference
5-(3-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine Oxadiazole 3-Ethoxyphenyl, oxadiazole Not reported (commercial)
N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine Thiazole Nitrobenzylidene, benzimidazole Antitubercular (MIC: 3.12 µg/mL)
5-(m-Tolyl)-1,3,4-thiadiazol-2-amine Thiadiazole Methylphenyl Structural similarity (0.82)

Key Observations :

  • Thiadiazole vs.
  • Oxadiazole vs. Thiazole : Oxadiazoles (e.g., 5-(3-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine) are more electron-deficient, which may enhance interactions with enzymatic targets in anticancer therapies .
Antimicrobial and Antitubercular Activities
  • Nitrobenzylidene Derivatives: Compounds like N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine (MIC: 3.12 µg/mL) demonstrate potent antitubercular activity, attributed to the electron-withdrawing nitro group enhancing target affinity .
  • Triazole-Thiazole Hybrids : Derivatives such as N-substituted benzylidene-4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine show fungicidal activity (e.g., 50 mg/L against P. piricola), likely due to synergistic effects between the triazole and thiazole moieties .
Anti-Inflammatory and Analgesic Activities
  • Schiff Base Derivatives : 4-(4-Substitutedphenyl)-N-(4-substitutedbenzylidene)-thiazol-2-amine derivatives (e.g., compound 5a) exhibit significant anti-inflammatory activity (50 mg/kg dose) with reduced ulcerogenic risk compared to NSAIDs .

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